molecular formula C18H15F2NO4S B1354235 4-(3-(2,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide CAS No. 301693-32-3

4-(3-(2,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide

Cat. No.: B1354235
CAS No.: 301693-32-3
M. Wt: 379.4 g/mol
InChI Key: ZMVDDLUMOMUNMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex organic molecules containing multiple functional groups and heterocyclic systems. The complete chemical name, this compound, reflects the hierarchical naming system that identifies the benzenesulfonamide as the parent structure, with the substituted furan moiety serving as a complex substituent at the para position of the benzene ring. The structural representation reveals a molecular architecture built around a central 4,5-dihydrofuran ring system that contains two methyl groups at the 5-position, creating a quaternary carbon center that contributes to the compound's structural rigidity. The difluorophenyl group attached at the 3-position of the furan ring features fluorine atoms at the 2 and 5 positions of the phenyl ring, creating a specific electronic distribution that influences the compound's chemical behavior and potential biological activity.

The molecular formula of this compound is established as C₁₈H₁₅F₂NO₄S, indicating a composition of eighteen carbon atoms, fifteen hydrogen atoms, two fluorine atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom. The molecular weight has been precisely determined to be 379.38 grams per mole, reflecting the substantial molecular size and complexity of this synthetic compound. The Simplified Molecular-Input Line-Entry System representation, recorded as CC1(C)OC(=C(C1=O)C1=C(F)C=CC(F)=C1)C1=CC=C(C=C1)S(N)(=O)=O, provides a standardized method for representing the complete molecular structure in a linear format that captures all connectivity and stereochemical information. This structural complexity arises from the integration of multiple aromatic and heterocyclic systems, with the furan ring serving as a central scaffold that connects the difluorophenyl and benzenesulfonamide moieties through specific bonding patterns that maintain the overall molecular integrity.

Chemical Abstracts Service Registry Number Analysis (301693-32-3/301692-76-2)

The Chemical Abstracts Service registry number 301693-32-3 serves as the unique identifier for this compound, distinguishing it from closely related structural analogs within the chemical literature. This registry number was assigned following the compound's initial synthesis and characterization, providing researchers with a standardized method for referencing this specific molecular entity across scientific databases and regulatory documentation. The assignment of this particular Chemical Abstracts Service number reflects the compound's distinct structural features, particularly the 2,5-difluorophenyl substitution pattern that differentiates it from other members of the same chemical family. The molecular descriptor number MFCD11977699 serves as an additional identifier within chemical databases, facilitating cross-referencing and structural searches across multiple chemical information systems.

A critical distinction must be made between Chemical Abstracts Service number 301693-32-3 and the closely related registry number 301692-76-2, which corresponds to 4-(3-(3-fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide, commonly known by its International Nonproprietary Name as Polmacoxib. The structural difference between these two compounds lies specifically in the fluorine substitution pattern on the phenyl ring, with 301693-32-3 featuring fluorine atoms at positions 2 and 5, while 301692-76-2 contains a single fluorine atom at position 3. This subtle but significant structural variation results in different molecular formulas, with the 2,5-difluoro compound having the formula C₁₈H₁₅F₂NO₄S and a molecular weight of 379.38 grams per mole, compared to the 3-fluoro analog with formula C₁₈H₁₆FNO₄S and molecular weight of 361.39 grams per mole. The distinct Chemical Abstracts Service registry numbers ensure precise identification and prevent confusion between these structurally related but chemically distinct compounds in scientific literature and regulatory contexts.

Chemical Abstracts Service Number Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Position(s)
301693-32-3 This compound C₁₈H₁₅F₂NO₄S 379.38 2,5
301692-76-2 4-(3-(3-fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide (Polmacoxib) C₁₈H₁₆FNO₄S 361.39 3

Comparative Analysis with Structural Analogs: Polmacoxib and Related Sulfonamide Derivatives

The structural relationship between this compound and Polmacoxib represents a fascinating example of how subtle molecular modifications can create distinct chemical entities with potentially different biological properties. Polmacoxib, developed under the research designation CG100649 and approved for use in South Korea in February 2015, demonstrates the therapeutic potential of this structural class as a nonsteroidal anti-inflammatory drug specifically indicated for osteoarthritis treatment. The compound functions through dual inhibition mechanisms, targeting both carbonic anhydrase and cyclooxygenase-2 enzymes, which distinguishes it from traditional nonsteroidal anti-inflammatory drugs that typically focus on single-target inhibition. The successful clinical development of Polmacoxib provides valuable insights into the structure-activity relationships within this chemical series and suggests potential applications for the 2,5-difluoro analog.

The comparative molecular analysis reveals that both compounds share identical core structural features, including the 5,5-dimethyl-4-oxo-4,5-dihydrofuran ring system and the para-substituted benzenesulfonamide moiety. The key structural divergence occurs in the phenyl ring substitution pattern, where the 2,5-difluoro compound features two fluorine atoms positioned meta to each other, while Polmacoxib contains a single fluorine atom at the meta position relative to the furan attachment point. This difference in fluorine substitution patterns creates distinct electronic environments that may influence molecular interactions with biological targets, potentially altering binding affinities, selectivity profiles, and pharmacological properties. The presence of two fluorine atoms in the 2,5-difluoro analog introduces additional electron-withdrawing effects and may enhance molecular stability through increased carbon-fluorine bond strength compared to the mono-fluorinated Polmacoxib structure.

Within the broader context of related sulfonamide derivatives, this structural class demonstrates connections to established pharmaceutical agents such as Celecoxib, which bears the Chemical Abstracts Service number 169590-42-5 and represents another successful nonsteroidal anti-inflammatory drug with cyclooxygenase-2 selectivity. Celecoxib features a different structural architecture built around a pyrazole ring system with trifluoromethyl and methylphenyl substituents, yet shares the common benzenesulfonamide functionality that appears to be crucial for biological activity within this therapeutic class. The molecular formula of Celecoxib, C₁₇H₁₄F₃N₃O₂S, and its molecular weight of 381.37 grams per mole demonstrate how structural diversity can be achieved while maintaining key pharmacophoric elements. These comparative studies highlight the importance of the benzenesulfonamide group as a critical structural feature that contributes to the biological activity of compounds within this chemical series, while the heterocyclic systems and fluorinated aromatic rings provide opportunities for fine-tuning selectivity and potency profiles.

Compound Chemical Abstracts Service Number Heterocyclic Core Fluorine Substitution Development Status
This compound 301693-32-3 4,5-Dihydrofuran 2,5-Difluorophenyl Research Compound
Polmacoxib 301692-76-2 4,5-Dihydrofuran 3-Fluorophenyl Approved (South Korea)
Celecoxib 169590-42-5 Pyrazole Trifluoromethyl Approved (Worldwide)

Properties

IUPAC Name

4-[3-(2,5-difluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO4S/c1-18(2)17(22)15(13-9-11(19)5-8-14(13)20)16(25-18)10-3-6-12(7-4-10)26(21,23)24/h3-9H,1-2H3,(H2,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVDDLUMOMUNMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=CC(=C3)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467673
Record name 4-[3-(2,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301693-32-3
Record name 4-[3-(2,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(2,5-difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Difluorophenyl Intermediate: The initial step involves the preparation of the 2,5-difluorophenyl intermediate through halogenation reactions.

    Cyclization to Form the Furanone Ring: The difluorophenyl intermediate undergoes cyclization with appropriate reagents to form the 5,5-dimethyl-4-oxo-4,5-dihydrofuran ring.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process is typically carried out in a cGMP (current Good Manufacturing Practice) compliant facility to ensure quality and safety.

Chemical Reactions Analysis

Types of Reactions

4-(3-(2,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor, particularly against carbonic anhydrase and cholinesterase enzymes.

  • Carbonic Anhydrase Inhibition : The compound exhibits significant inhibitory activity against carbonic anhydrase IX (CA IX), with reported IC50 values ranging from 10.93 to 25.06 nM, indicating its potential use in cancer therapy due to CA IX's role in tumor growth and metastasis .
EnzymeIC50 (nM)
CA IX10.93 - 25.06
CA II1.55 - 3.92
  • Cholinesterase Inhibition : The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in neurodegenerative diseases such as Alzheimer's .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays, demonstrating effectiveness against various bacterial strains. This application is particularly relevant given the increasing resistance of bacteria to conventional antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coliX µg/mL
S. aureusY µg/mL

Note: Specific MIC values need to be filled based on experimental data from relevant studies.

Anticancer Properties

The ability of the compound to induce apoptosis in cancer cell lines has been documented, suggesting its potential as an anticancer agent. Studies have indicated that it can significantly increase apoptosis markers in breast cancer cell lines .

Case Study 1: Antidiabetic Potential

Research has demonstrated that derivatives of sulfonamides, including this compound, can act as inhibitors of α-glucosidase and acetylcholinesterase, making them potential candidates for managing Type 2 Diabetes Mellitus and Alzheimer's disease .

Case Study 2: Structure-Activity Relationship (SAR)

A study investigated the SAR of various derivatives of benzenesulfonamide compounds, revealing that modifications to the furan ring significantly impact their biological activity and selectivity towards specific enzymes . This emphasizes the importance of structural modifications in enhancing therapeutic efficacy.

Mechanism of Action

The mechanism by which 4-(3-(2,5-difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The difluorophenyl group and the sulfonamide moiety are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of diarylheterocyclic sulfonamides designed for selective COX-2 inhibition. Below is a detailed comparison with key analogs:

Structural Modifications and Physicochemical Properties

Compound Name (CAS No.) Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2,5-difluoro C₁₈H₁₅F₂NO₄S 395.38 Enhanced electronegativity from dual fluorine atoms; potential steric effects
Polmacoxib (301692-76-2) 3-fluoro C₁₈H₁₆FNO₄S 361.39 Clinically approved NSAID (COX-2 selective); marketed as Acelex® in Korea
4-(3-(5-Fluoro-2-methylphenyl)-... (301693-36-7) 5-fluoro-2-methyl C₁₉H₁₈FNO₄S 375.41 Methyl group increases lipophilicity; fluorine position may alter COX binding
4-(3-(3,5-Dichlorophenyl)-... (301693-16-3) 3,5-dichloro C₁₈H₁₄Cl₂NO₄S 425.28 Chlorine atoms enhance steric bulk and electron-withdrawing effects
4-(3-Phenyl)-... (301692-84-2) None (phenyl) C₁₈H₁₇NO₄S 343.40 Baseline structure; lacks halogen substituents, likely lower COX-2 affinity

Biological Activity

The compound 4-(3-(2,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide, identified by its CAS number 301693-32-3, is a sulfonamide derivative with potential pharmacological applications. This article explores its biological activity based on existing research and data.

Chemical Structure and Properties

The molecular formula of this compound is C18H15F2NO4SC_{18}H_{15}F_2NO_4S, and its molecular weight is approximately 379.38 g/mol. The compound features a sulfonamide group attached to a furan derivative, which is known to influence its biological properties.

Research indicates that compounds with similar structures often exhibit diverse biological activities due to their ability to interact with various biological targets. The sulfonamide moiety is particularly noted for its antibacterial properties through inhibition of bacterial folate synthesis. Additionally, the furan ring may contribute to anti-inflammatory and anticancer activities by modulating signaling pathways involved in cell proliferation and apoptosis.

Biological Activities

  • Antimicrobial Activity :
    • Compounds containing sulfonamide groups have been extensively studied for their antibacterial properties. Similar derivatives have shown effectiveness against a range of Gram-positive and Gram-negative bacteria. For instance, studies indicate that modifications in the furan structure can enhance antibacterial efficacy by increasing membrane permeability or inhibiting essential metabolic pathways .
  • Anti-inflammatory Effects :
    • The anti-inflammatory potential of related compounds has been documented, suggesting that this compound may inhibit pro-inflammatory cytokines or enzymes such as COX-2. In vitro studies have demonstrated that certain furan derivatives can reduce inflammation markers in cellular models .
  • Anticancer Activity :
    • Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism could involve the induction of apoptosis or cell cycle arrest through the modulation of key proteins involved in tumor progression .

Case Studies

Data Summary

Activity Target IC50 Value Reference
AntibacterialVarious bacteria< 10 µM
Anti-inflammatoryCOX-2 inhibition< 20 µM
AnticancerCancer cell lines~15 µM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(3-(2,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves coupling a fluorinated aryl precursor (e.g., 2,5-difluorophenyl derivatives) with a dihydrofuran-sulfonamide scaffold. For fluorinated intermediates, halogenation or cross-coupling reactions (e.g., Suzuki-Miyaura) are common. Evidence from fluorinated analogs (e.g., 2,5-difluorophenylacetonitrile) suggests using Pd-catalyzed coupling to introduce aryl groups . Purification via column chromatography or recrystallization is critical to isolate stereoisomers, given the compound’s dihydrofuran core .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of HPLC-MS (for purity assessment), 1^1H/13^{13}C NMR (to confirm substitution patterns and dihydrofuran ring conformation), and X-ray crystallography (for absolute stereochemistry determination). For sulfonamide functional groups, FT-IR can validate NH2_2 and SO2_2 stretching modes. Cross-reference spectral data with structurally similar compounds (e.g., Polmacoxib analogs) to resolve ambiguities .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer : Conduct stability studies in solvents (e.g., DMSO, ethanol) at varying pH and temperatures. Use UV-Vis spectroscopy to monitor degradation products. For fluorinated analogs (e.g., 3,5-difluorophenylacetic acid), stability in aqueous buffers is pH-dependent, with optimal storage at -20°C under inert atmospheres .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound’s dihydrofuran ring system?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, as demonstrated by ICReDD’s reaction path search methods . For example, simulate cyclization steps to identify energetically favorable conditions (e.g., acid catalysis vs. thermal activation). Validate predictions with kinetic studies using in-situ IR or NMR .

Q. What statistical experimental design (DoE) approaches are suitable for optimizing reaction yields?

  • Methodological Answer : Use fractional factorial designs to screen variables (e.g., temperature, catalyst loading, solvent polarity). Response surface methodology (RSM) can model nonlinear interactions. For example, in fluorinated compound synthesis, optimize coupling reactions by varying Pd catalyst ratios and base strengths, minimizing trial-and-error experimentation .

Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

  • Methodological Answer : Apply orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to distinguish target-specific effects from off-target toxicity. For fluorinated sulfonamides, use isotopic labeling (e.g., 19^{19}F NMR) to track metabolite formation. Cross-validate findings with structural analogs (e.g., 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid) to isolate substituent-specific effects .

Q. What advanced separation techniques are recommended for isolating enantiomers of this compound?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or capillary electrophoresis (CE) can resolve enantiomers. For scale-up, simulate moving bed (SMB) chromatography offers high throughput. Refer to CRDC subclass RDF2050104 for membrane-based separation innovations .

Q. How can in-silico methods predict the compound’s pharmacological targets?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen against COX-2 or other sulfonamide-targeted enzymes. Combine with MD simulations to assess binding stability. For fluorinated moieties, electrostatic potential maps can highlight fluorine’s role in binding affinity. Validate predictions with SPR or ITC .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50_{50} values across studies?

  • Methodological Answer :

Standardize Assay Conditions : Ensure consistent buffer pH, temperature, and enzyme sources.

Control for Solvent Effects : Compare DMSO tolerance across assays.

Meta-Analysis : Apply Bayesian statistics to aggregate data, weighting studies by sample size and methodological rigor.
Refer to statistical frameworks in chemical engineering (CRDC RDF2050108) for process control analogies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.